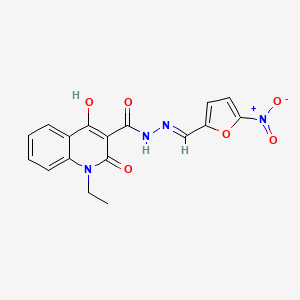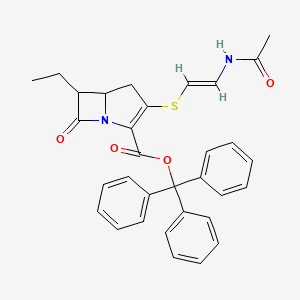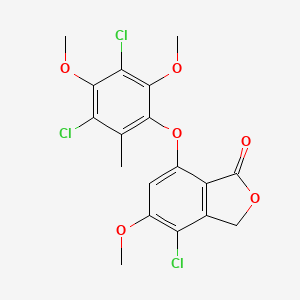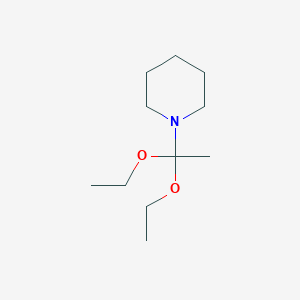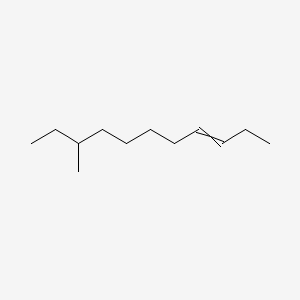
(3Z)-9-Methyl-3-undecene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3Z)-9-Methyl-3-undecene is an organic compound classified as an alkene. It features a double bond between the third and fourth carbon atoms in its eleven-carbon chain, with a methyl group attached to the ninth carbon. The “3Z” notation indicates the configuration of the double bond, where the higher priority substituents on each carbon of the double bond are on the same side.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-9-Methyl-3-undecene can be achieved through various methods, including:
Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired alkene. The reaction conditions typically include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
Hydroboration-Oxidation: This method involves the addition of borane (BH3) to an alkyne, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH). This reaction proceeds with anti-Markovnikov selectivity, leading to the formation of the desired alkene.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or hydroboration-oxidation processes, optimized for high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
化学反应分析
Types of Reactions
(3Z)-9-Methyl-3-undecene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols. Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon (Pd/C) can convert the alkene to the corresponding alkane.
Substitution: The compound can undergo halogenation reactions, where halogens such as chlorine (Cl2) or bromine (Br2) add across the double bond to form vicinal dihalides.
Common Reagents and Conditions
Oxidation: mCPBA, OsO4, H2O2
Reduction: H2, Pd/C
Substitution: Cl2, Br2
Major Products
Epoxides: Formed from epoxidation reactions.
Diols: Formed from dihydroxylation reactions.
Alkanes: Formed from hydrogenation reactions.
Dihalides: Formed from halogenation reactions.
科学研究应用
(3Z)-9-Methyl-3-undecene has various applications in scientific research, including:
Chemistry: Used as a model compound in studies of alkene reactivity and stereochemistry.
Biology: Investigated for its potential role in biological signaling pathways and as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a building block for more complex molecules.
作用机制
The mechanism of action of (3Z)-9-Methyl-3-undecene depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the compound’s double bond reacts with oxidizing agents to form epoxides or diols. In hydrogenation reactions, the double bond is reduced to form an alkane. The molecular targets and pathways involved vary based on the specific reaction and application.
相似化合物的比较
Similar Compounds
(3E)-9-Methyl-3-undecene: The E-isomer of the compound, where the higher priority substituents on each carbon of the double bond are on opposite sides.
9-Methyl-1-undecene: An alkene with the double bond at the first carbon position.
9-Methyl-2-undecene: An alkene with the double bond at the second carbon position.
Uniqueness
(3Z)-9-Methyl-3-undecene is unique due to its specific double bond configuration (Z-configuration) and the position of the methyl group
属性
CAS 编号 |
74630-50-5 |
|---|---|
分子式 |
C12H24 |
分子量 |
168.32 g/mol |
IUPAC 名称 |
9-methylundec-3-ene |
InChI |
InChI=1S/C12H24/c1-4-6-7-8-9-10-11-12(3)5-2/h6-7,12H,4-5,8-11H2,1-3H3 |
InChI 键 |
RTETXCZSLJTHLA-UHFFFAOYSA-N |
规范 SMILES |
CCC=CCCCCC(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


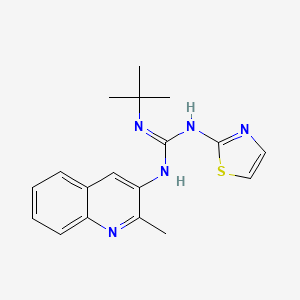
![1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane](/img/structure/B14456496.png)
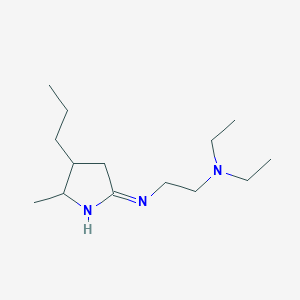

![[2-(Furan-2-yl)ethenylidene]cyanamide](/img/structure/B14456509.png)



